D-AP7

概要

説明

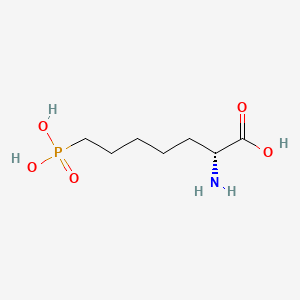

D-2-アミノ-7-ホスホノヘプタン酸は、一般にD-AP7として知られており、N-メチル-D-アスパラギン酸受容体の選択的アンタゴニストです。この化合物は、N-メチル-D-アスパラギン酸受容体へのグルタミン酸の結合を競合的に阻害し、それによってこの受容体の活性化を阻害する能力で知られています。 This compoundは、特に神経薬理学の分野において、潜在的な治療用途のために広範囲に研究されてきました .

科学的研究の応用

Neuropharmacological Studies

D-AP7 has been extensively used in neuropharmacological research to understand the role of NMDA receptors in learning, memory, and behavior. For instance, studies have shown that administration of this compound impairs acquisition processes in behavioral tasks without significantly affecting consolidation or retrieval . This suggests that NMDA receptor activity is critical during the learning phase.

Case Study: Behavioral Effects in Rats

- Objective: Investigate the effects of this compound on behavioral responses in rats subjected to hypoxia.

- Method: this compound was administered intracerebroventricularly at a dose of 5 nmol.

- Findings: In hypoxia-treated rats, this compound enhanced locomotor activity but did not prevent learning impairments associated with hypoxia. This indicates that while this compound affects behavior, it does not mitigate all cognitive deficits induced by environmental stressors .

Vision Research

This compound has also been utilized in studies examining the role of NMDA receptors in retinal ganglion cells. Research indicates that this compound effectively blocks NMDA-mediated currents in these cells, allowing researchers to dissect the contributions of NMDA receptors to visual processing.

Case Study: Retinal Ganglion Cell Activity

- Objective: Assess how this compound influences NMDA receptor-mediated responses in retinal ganglion cells.

- Method: Whole-cell recordings from ganglion cells were performed under varying conditions.

- Findings: The application of this compound resulted in a significant reduction of inward currents mediated by NMDA, confirming its role as an effective antagonist .

Investigating Neurodegenerative Diseases

This compound's ability to inhibit excessive NMDA receptor activation makes it a candidate for studying neurodegenerative conditions where excitotoxicity plays a role. By blocking these receptors, researchers can explore potential therapeutic strategies for diseases such as Alzheimer's and Parkinson's.

Data Table: Summary of Research Findings on this compound

Electrophysiological Studies

This compound has been employed in electrophysiological experiments to assess its effects on neuronal excitability and synaptic transmission. Research shows that this compound can reduce tonic inward current and membrane noise under resting conditions, providing insights into synaptic function and plasticity.

Case Study: Electrophysiological Effects

- Objective: Examine how this compound alters synaptic responses in neurons.

- Method: Measurement of DC current and noise levels before and after this compound application.

- Findings: The presence of this compound significantly reduced both tonic inward current and membrane noise, highlighting its impact on synaptic dynamics .

作用機序

D-2-アミノ-7-ホスホノヘプタン酸の作用機序は、N-メチル-D-アスパラギン酸受容体上のグルタミン酸結合部位の競合的阻害を含みます。この部位に結合することにより、この化合物はグルタミン酸による受容体の活性化を阻害し、それによってN-メチル-D-アスパラギン酸受容体の活性化に関連する下流のシグナル伝達経路を阻害します。 この阻害は、抗痙攣作用や抗不安作用などのさまざまな生理学的効果をもたらす可能性があります .

類似の化合物との比較

D-2-アミノ-7-ホスホノヘプタン酸は、多くの場合、次のような他のN-メチル-D-アスパラギン酸受容体アンタゴニストと比較されます。

D-2-アミノ-5-ホスホノペンタン酸: N-メチル-D-アスパラギン酸受容体の別の選択的アンタゴニストですが、化学構造と効力が異なります.

3-(2-カルボキシピペリジン-4-イル)プロピル-1-ホスホネート: 類似の薬理学的特性を持つ、新しい潜在的なN-メチル-D-アスパラギン酸受容体アンタゴニスト.

6-シアノ-7-ニトロキノキサリン-2,3-ジオン: 異なるメカニズムを通じて作用する、N-メチル-D-アスパラギン酸受容体の非競合的アンタゴニスト.

D-2-アミノ-7-ホスホノヘプタン酸の独自性は、N-メチル-D-アスパラギン酸受容体に対する特異的な結合親和性と選択性にあり、この受容体の生理学的および病理学的役割を研究するための貴重なツールとなっています .

生化学分析

Biochemical Properties

D-AP7 plays a crucial role in biochemical reactions by acting as a potent antagonist of NMDA receptors. It interacts specifically with the NMDA receptor’s glutamate binding site, preventing the receptor’s activation. This interaction is highly selective, distinguishing this compound from other NMDA receptor antagonists that may target different sites on the receptor. The compound’s ability to inhibit NMDA receptor activation makes it a valuable tool in studying excitatory neurotransmission and its associated pathologies .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting NMDA receptor activation, this compound influences cell signaling pathways, gene expression, and cellular metabolism. In neurons, the compound can modulate synaptic plasticity, affecting processes such as long-term potentiation (LTP) and long-term depression (LTD). These changes in synaptic strength are critical for learning and memory. Additionally, this compound has been shown to protect neurons from excitotoxicity, a process where excessive glutamate release leads to neuronal damage and cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its competitive inhibition of the NMDA receptor’s glutamate binding site. By binding to this site, this compound prevents glutamate from activating the receptor, thereby blocking the influx of calcium ions into the neuron. This inhibition disrupts downstream signaling pathways that are typically activated by NMDA receptor stimulation. As a result, this compound can modulate synaptic plasticity, reduce excitotoxicity, and influence various cellular processes related to NMDA receptor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on NMDA receptors for extended periods, making it a valuable tool for long-term experiments. The compound’s efficacy may decrease over time due to degradation or changes in receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit NMDA receptor activity without causing significant adverse effects. At higher doses, the compound may induce toxic effects, such as muscle rigidity and catalepsy. These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes and cofactors that regulate the synthesis and degradation of amino acids. These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding the metabolic pathways involving this compound is crucial for elucidating its broader biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the localization and accumulation of this compound within different cellular compartments, affecting its overall activity and function .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its efficacy as an NMDA receptor antagonist .

準備方法

D-2-アミノ-7-ホスホノヘプタン酸の合成は、通常、以下の手順を含みます。

出発物質: 合成は、ヘプタン酸誘導体などの適切な出発物質の選択から始まります。

リン酸化: ヘプタン酸誘導体は、ホスホノ基を導入するためにリン酸化されます。

アミノ化: リン酸化された中間体は、次にアミノ化されて、目的の位置にアミノ基が導入されます。

精製: 最終生成物は、再結晶化またはクロマトグラフィーなどの技術を使用して精製され、高純度のD-2-アミノ-7-ホスホノヘプタン酸が得られます.

D-2-アミノ-7-ホスホノヘプタン酸の工業的生産方法は、同様の合成経路を含む場合がありますが、大規模生産向けに最適化されています。 これらの方法は、しばしば、効率と収率を向上させるために、自動反応器と連続フロープロセスを使用します .

化学反応の分析

D-2-アミノ-7-ホスホノヘプタン酸は、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、対応するオキソ誘導体を形成することができます。

還元: 還元反応は、この化合物を、異なる生物学的活性を持つ可能性のある、還元された形に変換することができます。

置換: D-2-アミノ-7-ホスホノヘプタン酸のアミノ基とホスホノ基は、さまざまな試薬と置換反応に関与し、置換誘導体の形成につながる可能性があります.

これらの反応に使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .

科学的研究への応用

D-2-アミノ-7-ホスホノヘプタン酸は、次のような、幅広い科学的研究への応用を持っています。

類似化合物との比較

D-2-amino-7-phosphonoheptanoic acid is often compared with other N-methyl-D-aspartate receptor antagonists, such as:

D-2-amino-5-phosphonopentanoic acid: Another selective antagonist of the N-methyl-D-aspartate receptor, but with a different chemical structure and potency.

3-2-carboxypiperidin-4-yl)propyl-1-phosphonate: A novel putative N-methyl-D-aspartate receptor antagonist with similar pharmacological properties.

6-cyano-7-nitroquinoxaline-2,3-dione: A non-competitive antagonist of the N-methyl-D-aspartate receptor, which acts through a different mechanism.

The uniqueness of D-2-amino-7-phosphonoheptanoic acid lies in its specific binding affinity and selectivity for the N-methyl-D-aspartate receptor, making it a valuable tool for studying the physiological and pathological roles of this receptor .

生物活性

D-AP7 (D-(-)-2-Amino-7-phosphonoheptanoic acid) is a potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in various neurophysiological processes, including synaptic plasticity, learning, and memory. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions by binding to the NMDA receptor's recognition site, thereby preventing the receptor's activation by endogenous ligands such as glutamate. This blockade has significant implications for both central nervous system (CNS) functions and peripheral physiological responses.

- NMDA Receptor Blockade : this compound inhibits NMDA receptor currents in experimental settings, demonstrating its effectiveness in attenuating excitatory neurotransmission. Studies show that application of this compound leads to a significant decrease in current amplitude when NMDA receptors are stimulated with glutamate and glycine .

- Physiological Effects : The blockade of NMDA receptors by this compound has been linked to alterations in systemic blood pressure, indicating a peripheral role for NMDA receptors in cardiovascular regulation .

Research Findings

Numerous studies have investigated the biological activity of this compound, providing insights into its pharmacodynamics and therapeutic potential.

Binding Kinetics

A study analyzed the binding kinetics of this compound compared to other NMDA antagonists. The results indicated that this compound has rapid association and dissociation rates, with a of and a of . These kinetics suggest that this compound can quickly modulate NMDA receptor activity, making it an attractive candidate for therapeutic applications .

Comparative Potency

In comparative studies involving various NMDA antagonists, this compound exhibited a strong inhibitory effect on NMDA-induced currents, with equilibrium dissociation constants (K_i) that reflect its high potency as an antagonist .

Case Studies

Several case studies have highlighted the implications of using this compound in experimental models:

- Neuroprotective Effects : In models of excitotoxicity, this compound administration has shown protective effects against neuronal damage induced by excessive glutamate release. This suggests potential applications in neurodegenerative diseases where excitotoxicity plays a role .

- Behavioral Studies : Behavioral assays have demonstrated that this compound can influence learning and memory processes in animal models. For instance, its administration has been linked to impairments in tasks requiring spatial memory, further confirming its role as an NMDA antagonist .

Summary Table of Biological Activity

| Parameter | Value |

|---|---|

| Chemical Name | D-(-)-2-Amino-7-phosphonoheptanoic acid |

| Mechanism | Competitive NMDA receptor antagonist |

| Physiological Effects | Increases blood pressure; neuroprotection |

| Therapeutic Potential | Neurodegenerative diseases; cognitive disorders |

特性

IUPAC Name |

(2R)-2-amino-7-phosphonoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDMWESTDPJANS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[C@H](C(=O)O)N)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81338-23-0 | |

| Record name | AP-7, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081338230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D(-)-2-Amino-7-phosphonoheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AP-7, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89FET0690I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。